molecular formula C19H18N2O6 B11385368 N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)acetamide

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)acetamide

Cat. No.: B11385368
M. Wt: 370.4 g/mol
InChI Key: LZXXINGAIUIOJL-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)acetamide is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of furan rings, a nitrophenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)acetamide typically involves multi-step organic reactions. One common approach is the reaction of furan-2-carbaldehyde with 5-methylfuran-2-carbaldehyde in the presence of a suitable catalyst to form the corresponding bis-furan derivative. This intermediate is then reacted with 4-nitrophenoxyacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furanones or hydroxylated furans.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the furan rings may interact with biological macromolecules through π-π stacking or hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler furan derivative used in various organic syntheses.

    5-Methylfuran-2-carbaldehyde: Another furan derivative with a methyl group, used as an intermediate in chemical reactions.

    4-Nitrophenoxyacetic acid: A precursor in the synthesis of the target compound, known for its nitro group and phenoxy functionality.

Uniqueness

N-[(furan-2-yl)methyl]-N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)acetamide is unique due to its combination of multiple functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both furan and nitrophenoxy groups allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C19H18N2O6/c1-14-4-7-18(27-14)12-20(11-17-3-2-10-25-17)19(22)13-26-16-8-5-15(6-9-16)21(23)24/h2-10H,11-13H2,1H3

InChI Key

LZXXINGAIUIOJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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